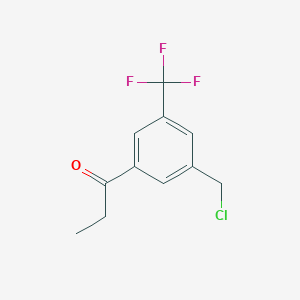
1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H10ClF3O It is a derivative of propanone, featuring a chloromethyl and trifluoromethyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-1-one typically involves the reaction of 3-(chloromethyl)-5-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as an acid chloride or a base like sodium hydroxide. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.
化学反応の分析
Types of Reactions
1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The chloromethyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(3-Chloromethyl-4-hydroxy-phenyl)-propan-1-one: Similar structure but with a hydroxyl group.
1-(3-Chloro-4-trifluoromethyl-phenyl)-2-methyl-propan-1-one: Similar structure with a trifluoromethyl group at a different position.
特性
分子式 |
C11H10ClF3O |
|---|---|
分子量 |
250.64 g/mol |
IUPAC名 |
1-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H10ClF3O/c1-2-10(16)8-3-7(6-12)4-9(5-8)11(13,14)15/h3-5H,2,6H2,1H3 |
InChIキー |
BDYZUMMMEDXYRL-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC(=CC(=C1)CCl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















